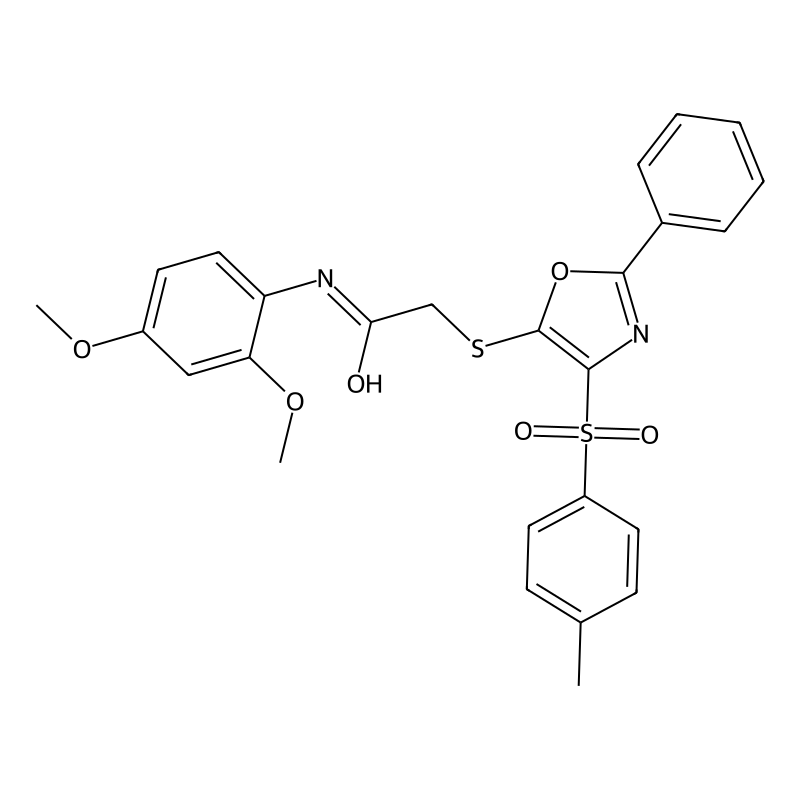

N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is a synthetic compound characterized by its complex structure, which includes a dimethoxyphenyl group and a thioacetamide moiety. This compound falls under the category of thioamide derivatives, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of 360.44 g/mol. The presence of the tosyl group enhances its reactivity and potential interactions with biological targets.

The chemical reactivity of N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide can be attributed to the thioamide and tosyl functionalities. Common reactions include:

- Nucleophilic Substitution: The tosyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Hydrolysis: The thioamide bond can be hydrolyzed under acidic or basic conditions, yielding corresponding amines and thiols.

- Oxidation: The thio group can be oxidized to sulfoxides or sulfones, which may alter the compound's biological activity.

Compounds similar to N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide have been studied for various biological activities, including:

- Antimicrobial Properties: Many thioamide derivatives exhibit significant antibacterial and antifungal activities.

- Anticancer Activity: Some compounds in this class have shown potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition: Thioamides can act as inhibitors for certain enzymes, making them candidates for drug development.

The synthesis of N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide typically involves several steps:

- Formation of Thioamide: Reacting a suitable phenolic compound with a thioacetic acid derivative.

- Tosylation: Introducing the tosyl group through reaction with p-toluenesulfonyl chloride in the presence of a base.

- Acetamide Formation: Condensing the resulting thio compound with an acetic acid derivative to form the final product.

These steps can be optimized depending on desired yields and purity levels.

N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has potential applications in:

- Pharmaceutical Development: As a lead compound in drug design targeting microbial infections or cancer.

- Biochemical Research: As a tool for studying enzyme inhibition mechanisms.

- Agricultural Chemistry: Possible use as a pesticide or fungicide due to its antimicrobial properties.

Studies on N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide's interactions with biological molecules are crucial for understanding its mechanism of action. Interaction studies may include:

- Binding Affinity Assays: To evaluate how well the compound binds to target enzymes or receptors.

- Cell Culture Studies: To assess cytotoxicity and efficacy in inhibiting cell growth in various cancer cell lines.

- Molecular Docking Studies: Computational studies to predict binding interactions with specific biological targets.

Several compounds share structural features with N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4-acetylphenyl)-2-[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thioacetamide | Acetophenone derivative | Antimicrobial | Contains a tetrazole ring |

| N-(1,3-benzodioxole)-2-thiophenecarboxamide | Benzodioxole moiety | Anticancer | Unique heterocyclic structure |

| N-(3,4-dimethoxyphenyl)-2-thiazoleacetamide | Thiazole derivative | Antibacterial | Incorporates a thiazole ring |

The uniqueness of N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide lies in its specific combination of a dimethoxyphenyl group and thio linkage to a tosylated oxazole derivative, which may confer distinct biological properties compared to other similar compounds.